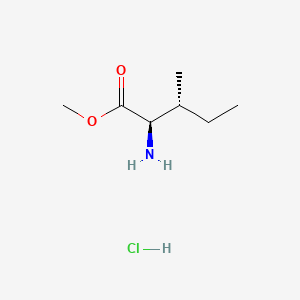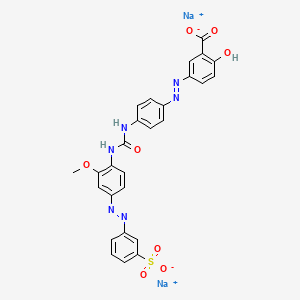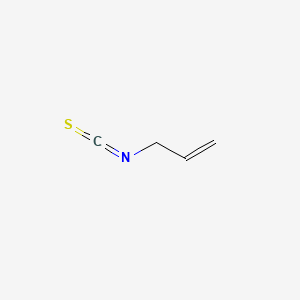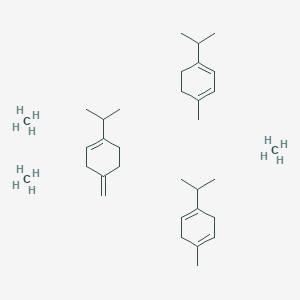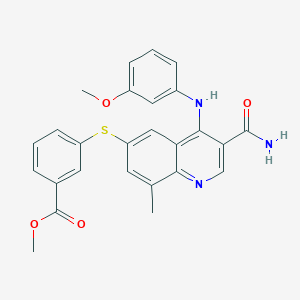
angelol B
Descripción general
Descripción
El Angelol B es un compuesto bioactivo aislado de las raíces de Angelica pubescens, una planta ampliamente utilizada en la medicina tradicional china. Este compuesto es conocido por sus significativas propiedades antiinflamatorias y es uno de los principales componentes de Angelicae Pubescentis Radix, que se utiliza para tratar enfermedades reumáticas y dolores de cabeza .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Angelol B implica varios pasos, incluida la extracción de las raíces de Angelica pubescens. El proceso de extracción generalmente utiliza solventes como etanol o metanol, seguido de la purificación mediante técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de this compound implica procesos de extracción y purificación a gran escala. Las raíces de Angelica pubescens se cosechan, se secan y se muelen hasta obtener un polvo fino. El polvo se somete luego a extracción con disolvente, y el extracto se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar el this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: El Angelol B se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar el this compound.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reacciones de reducción.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden exhibir actividades biológicas mejoradas o modificadas .
Aplicaciones Científicas De Investigación
El Angelol B tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos cromatográficos.
Biología: Se estudia por sus efectos en los procesos celulares y su potencial como compuesto bioactivo en varios ensayos biológicos.
Medicina: Se investiga por sus propiedades antiinflamatorias, analgésicas y potenciales anticancerígenas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El Angelol B ejerce sus efectos principalmente a través de su actividad antiinflamatoria. Inhibe la producción de citocinas y mediadores proinflamatorios, reduciendo así la inflamación. El compuesto se dirige a diversas vías moleculares, incluida la vía del factor nuclear kappa B (NF-κB), que juega un papel crucial en la regulación de las respuestas inmunitarias .
Compuestos similares:
- Angelol A
- Angelol H
- Angelicin
- Angelol G
- Praeruptorin B
Comparación: El this compound es único debido a sus propiedades antiinflamatorias específicas y su capacidad para inhibir la vía NF-κB. Si bien otros compuestos similares como el Angelol A y el Angelol H también exhiben bioactividad, la estructura molecular y los objetivos específicos distintos del this compound lo hacen particularmente eficaz para reducir la inflamación .
Comparación Con Compuestos Similares
- Angelol A
- Angelol H
- Angelicin
- Angelol G
- Praeruptorin B
Comparison: Angelol B is unique due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway. While other similar compounds like Angelol A and Angelol H also exhibit bioactivity, this compound’s distinct molecular structure and specific targets make it particularly effective in reducing inflammation .
Propiedades
IUPAC Name |
[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIOGFYYHKLA-ZRKIHGRPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


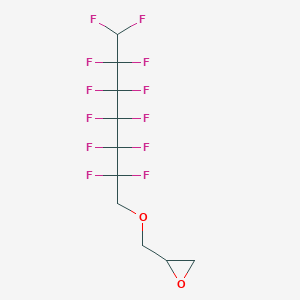
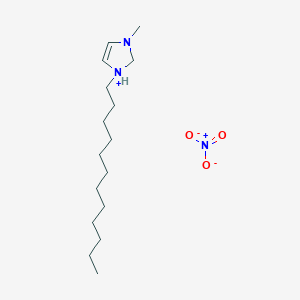
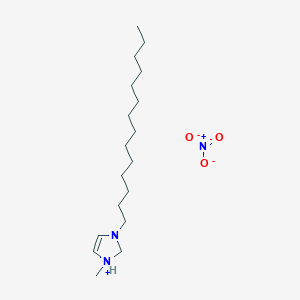
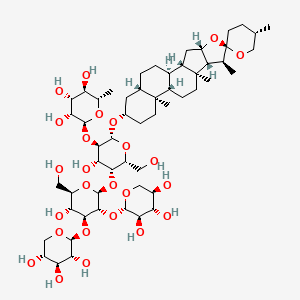

![trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029829.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029830.png)
